![molecular formula C11H19NO2 B2511384 Ethyl 6-azaspiro[3.5]nonane-2-carboxylate CAS No. 2091127-61-4](/img/structure/B2511384.png)
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate, also known as ANCA, is a chemical compound that has been widely studied for its potential therapeutic applications. ANCA is a spirocyclic lactam that has a unique structure, which makes it an interesting target for synthetic chemists and pharmacologists. In
作用机制
The mechanism of action of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate is not fully understood, but it is thought to involve the modulation of several different pathways. Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to the neuroprotective effects of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate. Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has also been shown to inhibit the activity of several different kinases, including Akt and ERK, which are involved in cell survival and proliferation. This inhibition may contribute to the anticancer effects of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate.
Biochemical and Physiological Effects:
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been shown to have several different biochemical and physiological effects. Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been shown to increase the levels of several different neurotransmitters, including dopamine, norepinephrine, and serotonin. Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has also been shown to decrease the levels of several different inflammatory cytokines, including TNF-alpha and IL-6. Additionally, Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been shown to decrease the levels of several different oxidative stress markers, including malondialdehyde and nitric oxide.
实验室实验的优点和局限性
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has several advantages for lab experiments, including its unique structure, its potential therapeutic applications, and its ability to modulate several different pathways. However, Ethyl 6-azaspiro[3.5]nonane-2-carboxylate also has several limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
未来方向
There are several different future directions for Ethyl 6-azaspiro[3.5]nonane-2-carboxylate research, including the development of new synthesis methods, the identification of new therapeutic applications, and the elucidation of its mechanism of action. Additionally, the development of new analogs of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate may lead to the discovery of even more potent and selective compounds. Overall, Ethyl 6-azaspiro[3.5]nonane-2-carboxylate is a promising compound that has the potential to be developed into a valuable therapeutic agent.
合成方法
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate can be synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction between cyclohexanone and ethyl chloroacetate to form ethyl 2-cyclohexylacetoacetate. This intermediate is then reacted with hydrazine hydrate to form the hydrazone, which is cyclized with paraformaldehyde to form Ethyl 6-azaspiro[3.5]nonane-2-carboxylate. The final product is obtained through a purification process that involves recrystallization and chromatography.
科学研究应用
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been studied for its potential therapeutic applications in various areas, including neurodegenerative diseases, cancer, and inflammation. Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has also been shown to have anticancer activity against several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been shown to have anti-inflammatory effects in animal models of inflammation.
属性
IUPAC Name |
ethyl 6-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-6-11(7-9)4-3-5-12-8-11/h9,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKCIHDINPEVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


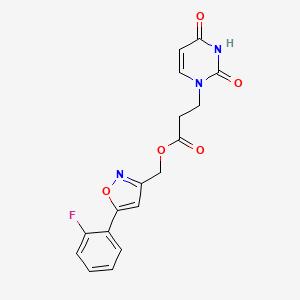
![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)
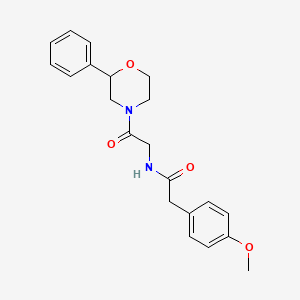
![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
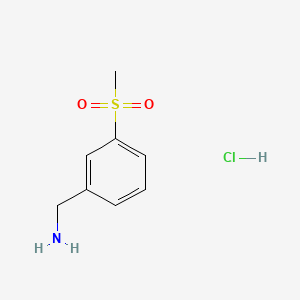
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2511312.png)

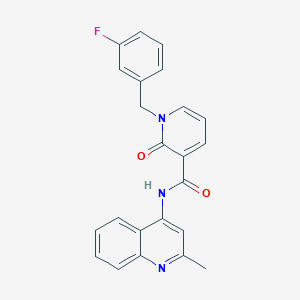
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate](/img/structure/B2511319.png)


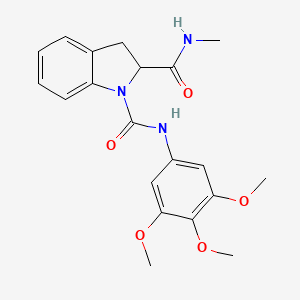
![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)